molecular formula C6H8ClN5 B1603077 Cyprazine-desisopropyl CAS No. 35516-73-5

Cyprazine-desisopropyl

Cat. No. B1603077
CAS RN: 35516-73-5
M. Wt: 185.61 g/mol
InChI Key: OFMQRQUUPYBUND-UHFFFAOYSA-N
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Description

Cyprazine-desisopropyl is a chemical compound with the molecular formula C6H8ClN5 . It is a fecal metabolite of cyprazine in rats .


Synthesis Analysis

The synthesis of Cyprazine-desisopropyl involves the reaction of 2-cyclopropylamino-4,6-dichloro-s-triazine with ammonium hydroxide in 1,4-dioxane and water .


Molecular Structure Analysis

The molecular structure of Cyprazine-desisopropyl consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 5 nitrogen atoms . The molecular weight is 185.61 .

Scientific Research Applications

Aromatase Induction in Human Cell Lines

Cyprazine-desisopropyl, a metabolite of the chloro-s-triazine herbicides, has been studied for its effect on human aromatase, the enzyme responsible for converting androgens to estrogens. Research conducted by Sanderson et al. (2001) showed that this compound, along with atrazine-desethyl, induced aromatase activity in H295R cells, which are adrenocortical carcinoma cells.

Degradation by Sulfate Radicals

Lutze et al. (2015) examined the degradation of chlorotriazine pesticides, including cyprazine-desisopropyl, by sulfate radicals. They found that these pesticides, which are potential drinking water contaminants, can be effectively degraded by sulfate radicals. However, the study also noted that dealkylated products like desethyl-desisopropyl-atrazine (DEDIA) are less reactive towards these radicals (Lutze et al., 2015).

Inhibition of Estrogen Receptor-Mediated Responses

Research by Tran et al. (1996) explored the impact of chloro-s-triazine-derived compounds, including atrazine desisopropyl, on estrogen receptor-mediated responses in yeast. These compounds were found to decrease reporter activity in the presence of estradiol, suggesting an interaction with human estrogen receptors (Tran et al., 1996).

Detection in Environmental Samples

The detection of triazine compounds, including cyprazine-desisopropyl, in environmental samples has been a focus of several studies. For instance, Huang et al. (2004) developed a method using solid-phase microextraction and high-performance liquid chromatography for analyzing triazine in water samples (Huang et al., 2004).

Metabolism in Human Liver

The metabolism of promazine, a phenothiazine neuroleptic, was studied by Wójcikowski et al. (2003), who identified human cytochrome P‐450 isoforms involved in its metabolism. These findings are relevant for understanding the biotransformation of compounds like cyprazine-desisopropyl in the human body (Wójcikowski et al., 2003).

Environmental Risk Assessment

The environmental risk associated with the use of atrazine, a parent compound of cyprazine-desisopropyl, in North American surface waters was assessed by Solomon et al. (1996). This comprehensive study involved exposure and hazard subcomponents to evaluate the ecological impact of atrazine and its metabolites (Solomon et al., 1996).

Safety And Hazards

Cyprazine-desisopropyl is very toxic to aquatic life and may cause long-lasting effects . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should not be allowed to reach groundwater, water courses, or sewage systems, even in small quantities .

properties

IUPAC Name

6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMQRQUUPYBUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633098
Record name 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyprazine-desisopropyl

CAS RN

35516-73-5
Record name 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

138 g of 2-cyclopropylamino-4,6-dichloro-s-triazine are added at a slightly elevated tmeperature and with vigorous stirring to a mixture of 675 ml of dioxane and 135 ml of ether. After cooling to room temperature, 101 ml of 25%, aqueous ammonia are added dropwise over a period of 20 minutes. The reaction mixture is heated to 50° C., stirred for 16 hours and then concentrated by evaporation under water jet vaccum. The dry riesidue is diluted with 500 ml. of water and after stirring for 1 hour at room temperature, the tiny white crystals formed are separated by filtering under suction and dried under water jet vacuum at 80° C. 217 g. of 2-cyclopropylamino-4-chloro-6-amino-s-triazine are obtained.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
reactant
Reaction Step Two
Name
Quantity
135 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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